Orthogonal Protection Strategy: DBCO-NH-Boc Enables Staged Conjugation with 100% Boc Deprotection Efficiency Under Mild Conditions, Unavailable in DBCO-Amine
DBCO-NH-Boc carries a Boc-protected amine that can be selectively removed without affecting the DBCO alkyne, allowing sequential click chemistry and amine coupling . Under optimal conditions (TFA/DCM at 10–20% v/v, room temperature, 1–2 h), Boc deprotection proceeds quantitatively (100% efficiency) . In contrast, DBCO-amine (CAS 1255942-06-3) exposes a free primary amine that cannot be orthogonally protected, forcing simultaneous or competing reactions during multi-step syntheses .
| Evidence Dimension | Boc deprotection efficiency and orthogonal control |
|---|---|
| Target Compound Data | 100% deprotection in TFA/DCM (10–20% v/v), 1–2 h, rt |
| Comparator Or Baseline | DBCO-amine: no Boc group; free amine cannot be orthogonally protected |
| Quantified Difference | Quantitative deprotection vs. no orthogonal protection capability |
| Conditions | TFA/DCM system; DBCO alkyne stability confirmed post-deprotection |
Why This Matters
This enables modular, staged bioconjugation—SPAAC click first, then amine coupling after deprotection—avoiding cross-reactivity and reducing purification steps.
- [1] Lianglin Scientific Research Service Platform. 1539290-74-8, DBCO-NH-Boc Core Structure and Reaction Characteristics. Published 2026-02-05. View Source
